molecular formula C8H10N2O3S B1395784 N-Hydroxy-4-(methylsulfonyl)benzimidamide CAS No. 56935-74-1

N-Hydroxy-4-(methylsulfonyl)benzimidamide

Cat. No.: B1395784
CAS No.: 56935-74-1
M. Wt: 214.24 g/mol
InChI Key: ASVKDPCGOIIZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-4-(methylsulfonyl)benzimidamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a benzimidamide core substituted with a hydroxy group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(methylsulfonyl)benzimidamide typically involves the reaction of 4-(methylsulfonyl)benzonitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-(methylsulfonyl)benzonitrile

    Reagent: Hydroxylamine hydrochloride

    Solvent: Methanol or ethanol

    Reaction Conditions: Reflux for several hours

The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the benzimidamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(methylsulfonyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield N-oxo-4-(methylsulfonyl)benzimidamide, while reduction of the nitro group may yield N-amino-4-(methylsulfonyl)benzimidamide.

Scientific Research Applications

N-Hydroxy-4-(methylsulfonyl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(methylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-4-(methylsulfonyl)benzenecarboximidamide
  • N-Hydroxy-4-(methylsulfonyl)benzamide
  • N-Hydroxy-4-(methylsulfonyl)benzenesulfonamide

Uniqueness

N-Hydroxy-4-(methylsulfonyl)benzimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methylsulfonyl groups. This combination imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

56935-74-1

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

ASVKDPCGOIIZIN-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-(methylsulfonyl)benzimidamide
Reactant of Route 2
N-Hydroxy-4-(methylsulfonyl)benzimidamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-4-(methylsulfonyl)benzimidamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-4-(methylsulfonyl)benzimidamide
Reactant of Route 5
N-Hydroxy-4-(methylsulfonyl)benzimidamide
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-4-(methylsulfonyl)benzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.